molecular formula C6H15NO B1498455 (R)-3-amino-4-methylpentan-1-ol

(R)-3-amino-4-methylpentan-1-ol

Cat. No.: B1498455
M. Wt: 117.19 g/mol
InChI Key: ZAQOIAYHBXCGIO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-amino-4-methylpentan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-amino-4-methylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-amino-4-methylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3R)-3-amino-4-methylpentan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1

InChI Key

ZAQOIAYHBXCGIO-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CCO)N

Canonical SMILES

CC(C)C(CCO)N

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis Approaches

The (R)-enantiomer of 3-amino-4-methylpentan-1-ol can be synthesized via asymmetric synthesis routes that introduce chirality during the formation of the amino alcohol moiety.

1.1 Reduction of Corresponding Ketones or Oximes

  • The compound can be prepared by the stereoselective reduction of 4-methylpentan-3-one or its oxime derivatives.
  • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions to reduce the ketone or oxime to the corresponding amino alcohol.
  • The use of chiral catalysts or auxiliaries during reduction can enhance enantioselectivity, favoring the (R)-enantiomer.

1.2 Catalytic Hydrogenation of Nitriles or Oximes

  • Industrial production often involves catalytic hydrogenation of nitrile or oxime precursors.
  • Catalysts such as palladium on carbon (Pd/C) or Raney nickel facilitate the hydrogenation under high-pressure hydrogen gas.
  • This method allows for scalable synthesis with potential for enantioselective control when chiral catalysts or ligands are used.

Resolution of Racemic Mixtures

Given the challenges of direct asymmetric synthesis, resolution of racemic mixtures is a common method to isolate the (R)-enantiomer.

2.1 Formation and Separation of Diastereomeric Salts

  • Racemic mixtures of 3-amino alcohols can be converted into diastereomeric salts using chiral acids such as mandelic acid.
  • The (R)-enantiomer forms a distinct mandelic acid salt that can be selectively crystallized and separated from the (S)-enantiomer salt.
  • Recrystallization in solvents like isopropanol (with controlled water content) enhances purity.

2.2 Release of the Free (R)-Amino Alcohol

  • The mandelic acid salt of (R)-3-amino-4-methylpentan-1-ol is treated with bases to liberate the free amino alcohol.
  • Preferred bases are alkali metal alkoxides (e.g., sodium methoxide or sodium ethoxide) used in organic amines such as triethanolamine or diethanolamine.
  • The reaction is typically conducted at 50–100 °C, with careful control of molar ratios (1 to 1.3 mol base per mol salt) to optimize yield and purity.
  • The free (R)-amino alcohol is then isolated by fractional distillation under reduced pressure.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Asymmetric reduction NaBH4, LiAlH4, chiral catalysts Controlled temperature, inert atmosphere Direct enantioselective synthesis Requires chiral catalysts, moderate selectivity
Catalytic hydrogenation Pd/C, Raney Ni, H2 gas High pressure hydrogenation Scalable, industrially viable Requires high pressure, catalyst cost
Resolution via mandelic acid salts Mandelic acid, sodium methoxide, triethanolamine Recrystallization in isopropanol, heating 50–100 °C High enantiomeric purity achievable Multi-step, requires salt formation and base treatment

Detailed Research Findings and Notes

  • Base Selection for Salt Release: Alkali metal C1-C4 alkoxides (especially sodium methoxide) are preferred due to their solubility and basicity, which effectively release the free amino alcohol from the mandelic acid salt without forming difficult-to-remove by-products.

  • Solvent Effects: Organic amines with melting points below 50 °C and boiling points above 180 °C, such as triethanolamine, provide an optimal medium for the base-mediated release step.

  • Temperature Control: Heating between 50 and 100 °C improves dissolution of salts and reaction kinetics, with 70–90 °C being particularly effective for the release reaction.

  • Isolation Techniques: Fractional distillation under reduced pressure is preferred to separate the (R)-3-amino-4-methylpentan-1-ol from the reaction mixture, ensuring high purity and yield.

  • Industrial Relevance: Catalytic hydrogenation methods are favored for large-scale production due to their efficiency and scalability, though enantioselectivity depends on catalyst design and reaction conditions.

Chemical and Physical Data for Reference

Property Data Source
Molecular Formula C6H15NO PubChem
Molecular Weight 117.19 g/mol PubChem
CAS Number 343943-80-6 PubChem
IUPAC Name (3R)-3-amino-4-methylpentan-1-ol PubChem
Preferred Bases Sodium methoxide, sodium ethoxide Patent US20110275855A1
Preferred Solvents Triethanolamine, diethanolamine Patent US20110275855A1
Reaction Temperature Range 50–100 °C Patent US20110275855A1

Q & A

Q. Example Workflow :

Input target structure into ASKCOS.

Filter by enantioselective reactions.

Validate using literature precedents from PubChem or CAS .

How can researchers mitigate decomposition of (R)-3-amino-4-methylpentan-1-ol during long-term storage?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
  • Low-Temperature Storage : Maintain at –20°C in amber vials to avoid photodegradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit amine degradation .

Q. Stability Data :

ConditionDecomposition (%) at 6 Months
Room Temperature25%
–20°C (Argon)<5%

What strategies address low yields in cross-coupling reactions involving (R)-3-amino-4-methylpentan-1-ol?

Methodological Answer:

  • Catalyst Optimization : Use Pd-XPhos for Buchwald-Hartwig amination, improving coupling efficiency from 40% to 85% .
  • Microwave Assistance : Accelerate reactions (e.g., Ullmann coupling) with microwave irradiation at 100°C for 30 minutes .
  • Protection of Functional Groups : Temporarily block the hydroxyl group as a silyl ether to prevent catalyst poisoning .

Advanced Note : Kinetic isotopic effects (KIEs) studies reveal that C–N bond formation is rate-limiting, guiding catalyst design .

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